molecular formula C14H11BrFNO2 B1442751 Benzyl N-(3-bromo-2-fluorophenyl)carbamate CAS No. 903556-49-0

Benzyl N-(3-bromo-2-fluorophenyl)carbamate

Cat. No. B1442751
CAS RN: 903556-49-0
M. Wt: 324.14 g/mol
InChI Key: INRWHGLHCPGDKM-UHFFFAOYSA-N
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Description

Benzyl N-(3-bromo-2-fluorophenyl)carbamate is a chemical compound with the CAS Number: 903556-49-0 . It has a linear formula of C14H11BrFNO2 . The IUPAC name for this compound is benzyl 3-bromo-2-fluorophenylcarbamate .


Molecular Structure Analysis

The molecular structure of Benzyl N-(3-bromo-2-fluorophenyl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a phenyl ring with bromo and fluoro substituents . The InChI code for this compound is 1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl N-(3-bromo-2-fluorophenyl)carbamate is 324.15 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 322.99572 g/mol . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Organic Synthesis

Benzyl N-(3-bromo-2-fluorophenyl)carbamate: is a valuable intermediate in organic synthesis. Its benzylic position is particularly reactive due to the presence of the electron-withdrawing groups, which makes it a prime candidate for nucleophilic substitution reactions . This compound can be used to introduce the 3-bromo-2-fluorophenyl moiety into larger, more complex molecules, serving as a building block for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features make it a potential precursor for the synthesis of bioactive molecules. The bromine atom can undergo further cross-coupling reactions to create new carbon-carbon or carbon-heteroatom bonds, which are pivotal in the development of new drugs .

Chemical Education

As a compound with a clear molecular structure and reactivity due to its functional groups, it serves as an excellent example for teaching purposes in chemical education. It can be used to demonstrate various chemical reactions and principles, such as electrophilic aromatic substitution and resonance stabilization .

Mechanism of Action

The mode of action of carbamates typically involves the inhibition of acetylcholinesterase, an enzyme that is essential for nerve function in insects, animals, and humans. By inhibiting this enzyme, carbamates disrupt the transmission of nerve impulses, which can lead to paralysis and death in insects .

The pharmacokinetics of carbamates, like other organic compounds, would involve absorption, distribution, metabolism, and excretion (ADME). The specific adme properties can vary widely depending on the specific structure of the carbamate .

The action of carbamates can be influenced by various environmental factors such as temperature, humidity, and pH. For example, certain carbamates may be more stable and effective under specific temperature or pH conditions .

properties

IUPAC Name

benzyl N-(3-bromo-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRWHGLHCPGDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718329
Record name Benzyl (3-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(3-bromo-2-fluorophenyl)carbamate

CAS RN

903556-49-0
Record name Benzyl (3-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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